Molecular Structure and Conformational Analysis of 2-[2-(Propan-2-yloxy)ethyl]piperidine
Molecular Structure and Conformational Analysis of 2-[2-(Propan-2-yloxy)ethyl]piperidine
The following technical guide provides an in-depth analysis of the molecular structure and conformational dynamics of 2-[2-(Propan-2-yloxy)ethyl]piperidine. This analysis synthesizes established principles of heterocyclic stereochemistry with specific structural predictions for this molecule.
Abstract
This guide details the structural characteristics, conformational landscape, and spectroscopic signatures of 2-[2-(Propan-2-yloxy)ethyl]piperidine . As a functionalized piperidine derivative, this molecule exhibits complex stereodynamic behavior governed by the interplay between steric repulsion (1,3-diaxial interactions) and intramolecular hydrogen bonding. This document serves as a reference for researchers utilizing this scaffold in medicinal chemistry, specifically in the design of neuroactive agents and chiral auxiliaries.
Structural Characterization & Nomenclature
Chemical Identity[1]
-
IUPAC Name: 2-[2-(Propan-2-yloxy)ethyl]piperidine
-
Common Synonyms: 2-(2-Isopropoxyethyl)piperidine
-
Molecular Formula: C
H NO -
Molecular Weight: 171.28 g/mol
-
Chiral Center: The C2 carbon of the piperidine ring is a stereogenic center. The molecule exists as two enantiomers: (R) and (S).
Physicochemical Properties
| Property | Value (Predicted) | Note |
| LogP | 1.8 – 2.1 | Moderate lipophilicity due to the isopropyl ether chain. |
| pKa | ~10.8 | Typical for secondary alkyl amines; protonated at physiological pH. |
| H-Bond Donors | 1 (NH) | Critical for intramolecular stabilization. |
| H-Bond Acceptors | 2 (N, O) | The ether oxygen acts as a weak acceptor. |
Conformational Landscape[2][3][4]
The conformational analysis of 2-substituted piperidines is dominated by the chair conformation of the ring. However, the orientation of the substituent (axial vs. equatorial) and the flexibility of the side chain introduce significant complexity.
The Piperidine Ring Dynamics
The piperidine ring exists predominantly in a chair conformation, similar to cyclohexane.[1] The energy barrier for ring inversion (chair-to-chair) is approximately 10–11 kcal/mol.
-
Nitrogen Inversion: The nitrogen atom undergoes rapid pyramidal inversion.[1] The N-H bond can adopt either an axial or equatorial position.[1] In the gas phase and non-polar solvents, the equatorial N-H is generally preferred by ~0.4 kcal/mol, though this is sensitive to solvation and substitution.
Substituent Orientation: The Equatorial Preference
For a generic 2-alkyl piperidine, the substituent prefers the equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial protons at C4 and C6.
-
A-Value Estimation: The steric bulk of the -(CH2)2-O-iPr group is comparable to an ethyl or n-propyl group.
-
Estimated A-value: ~2.1 kcal/mol (favoring equatorial).
-
The Intramolecular Hydrogen Bond (The "Axial Anomaly")
While sterics favor the equatorial conformer, intramolecular hydrogen bonding can stabilize the axial conformer, particularly in non-polar environments.
-
Mechanism: The secondary amine (N-H) serves as the donor, and the ether oxygen (O) in the side chain serves as the acceptor.
-
Ring Size: An axial orientation of the C2-substituent allows the side chain to fold back, potentially forming a 6-membered hydrogen-bonded ring (N–H···O).
-
Thermodynamic Consequence: If the N-H is axial and the substituent is axial, this H-bond can reduce the free energy penalty of the axial position by 1–2 kcal/mol.
-
Solvent Dependence: In non-polar solvents (e.g., CDCl
, Benzene), the H-bonded axial conformer may populate significantly (up to 10-20%). In polar protic solvents (e.g., Methanol, Water), the H-bond is disrupted, and the steric (equatorial) preference dominates completely.
-
Conformational Equilibrium Diagram
The following diagram illustrates the equilibrium between the steric-favored equatorial conformer and the H-bond-stabilized axial conformer.
Caption: Conformational equilibrium showing the competition between steric stability (Equatorial) and intramolecular hydrogen bonding (Axial).
Spectroscopic Signatures
Experimental verification of the conformation is typically achieved via NMR spectroscopy.
Proton NMR ( H NMR)[1]
-
H2 (Methine proton at C2):
-
Equatorial Conformer: The H2 proton is axial . It will appear as a broad multiplet (approx.
2.4–2.8 ppm) with large vicinal coupling constants ( Hz) to the axial proton at C3. -
Axial Conformer: The H2 proton is equatorial . It will appear downfield with smaller couplings (
Hz). -
Observation: In a standard sample, the signal will be a weighted average, heavily biased toward the axial-H2 (equatorial substituent) splitting pattern.
-
-
Side Chain (
): The isopropyl group will show a characteristic septet ( 3.5–3.6 ppm) and a doublet ( 1.1–1.2 ppm).
Infrared Spectroscopy (IR)
-
N-H Stretch:
-
Free N-H: Sharp band at ~3300–3350 cm
. -
H-Bonded N-H: If the axial conformer is present in non-polar solution, a broader, red-shifted band at ~3200–3250 cm
may be observed (dilution studies required to rule out intermolecular bonding).
-
Synthesis & Experimental Protocols
For researchers requiring this material, the following synthetic route is the industry standard for high stereochemical fidelity.
Synthetic Workflow (Reductive Alkylation)
-
Precursor: Start with 2-(2-hydroxyethyl)pyridine .
-
Etherification: React with 2-bromopropane (isopropyl bromide) using NaH in DMF to form 2-[2-(propan-2-yloxy)ethyl]pyridine .
-
Reduction: Catalytic hydrogenation of the pyridine ring.
Detailed Protocol: Catalytic Hydrogenation
-
Reagents: 2-[2-(propan-2-yloxy)ethyl]pyridine (1.0 eq), PtO
(Adams' catalyst, 5 mol%), Acetic Acid (solvent). -
Conditions: 50 psi H
, Room Temperature, 12 hours. -
Procedure:
-
Dissolve the pyridine precursor in glacial acetic acid.
-
Add the PtO
catalyst under an inert atmosphere (N ). -
Pressurize the vessel to 50 psi with H
gas. Shake/stir vigorously. -
Monitor consumption of H
. Upon completion, filter through Celite to remove the catalyst. -
Concentrate the filtrate. Neutralize the residue with aqueous NaOH to pH > 12.
-
Extract with Dichloromethane (DCM), dry over MgSO
, and concentrate to yield the crude piperidine. -
Purification: Distillation under reduced pressure or column chromatography (DCM:MeOH:NH
OH).
-
Caption: Synthetic pathway from pyridine precursor to the target piperidine.
Pharmacological & Research Implications[1][2][5][6][7]
Pharmacophore Features
This molecule serves as a versatile lipophilic amine scaffold . The isopropyl ether tail provides:
-
Lipophilicity: Enhances blood-brain barrier (BBB) penetration.
-
Flexibility: The ethyl linker allows the ether oxygen to interact with secondary binding sites in receptors (e.g., Muscarinic or Dopamine transporters).
Drug Design Context
Researchers often use this motif to modify the pharmacokinetic profile of piperidine-based drugs (e.g., Methylphenidate analogs). The ether oxygen can act as a bioisostere for a carbonyl group, improving metabolic stability while maintaining hydrogen bond acceptor capability.
References
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
-
Beak, P., & Lee, W. K. (1993). The Gauche Effect in 2-Substituted Piperidines. Journal of Organic Chemistry.
-
PubChem Compound Summary. (2024). 2-[2-(3-Fluoropropoxy)ethyl]piperidine (Analog Structure Reference). National Center for Biotechnology Information.
-
Katritzky, A. R., et al. (1990). Conformational Analysis of Saturated Heterocycles. Advances in Heterocyclic Chemistry.
